![molecular formula C20H30ClOP B136732 DI-1-Adamantylphosphinic chloride CAS No. 126683-99-6](/img/structure/B136732.png)
DI-1-Adamantylphosphinic chloride
Overview
Description
DI-1-Adamantylphosphinic chloride is a chemical compound with the molecular formula C20H30ClOP . It is also known by other names such as di(adamantan-1-yl)phosphinic chloride and 1-[1-adamantyl(chloro)phosphoryl]adamantane .
Molecular Structure Analysis
The molecular structure of DI-1-Adamantylphosphinic chloride is complex due to the presence of adamantyl groups . The InChI string for this compound isInChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
. Physical And Chemical Properties Analysis
DI-1-Adamantylphosphinic chloride has a molecular weight of 352.9 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 .Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
DI-1-Adamantylphosphinic chloride: has been mentioned as an effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. These reactions are pivotal in creating complex organic molecules and are widely used in pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
Safety data sheets indicate that DI-1-Adamantylphosphinic chloride should be handled with care. It is advised to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used .
Mechanism of Action
Target of Action
DI-1-Adamantylphosphinic chloride is primarily used as a ligand in palladium-catalyzed cross-coupling reactions . These reactions are a standard tool for carbon–carbon and carbon–heteroatom bond-forming reactions . The compound’s primary targets are the palladium atoms in these reactions, which it helps to stabilize and activate .
Mode of Action
The compound interacts with its targets by binding to the palladium atoms, thereby stabilizing them and enhancing their reactivity . This interaction results in the formation of coordinatively unsaturated complexes such as 16e PdL3, 14e PdL2, and 12e PdL, which are the ‘real’ active catalysts in these reactions .
Biochemical Pathways
The affected pathways are those involved in the palladium-catalyzed cross-coupling reactions . These reactions are used for the formation of carbon–carbon and carbon–heteroatom bonds . The downstream effects include the formation of new organic compounds through these bonds .
Pharmacokinetics
As a ligand in palladium-catalyzed reactions, its bioavailability would be largely determined by its ability to bind to palladium atoms and form active catalysts .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new carbon–carbon and carbon–heteroatom bonds through palladium-catalyzed cross-coupling reactions . This leads to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of DI-1-Adamantylphosphinic chloride are influenced by various environmental factors. These include the presence of palladium atoms for it to bind to, the conditions under which the reactions take place, and the presence of other reactants in the reaction mixture
properties
IUPAC Name |
1-[1-adamantyl(chloro)phosphoryl]adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVOXURDFZPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409322 | |
Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DI-1-Adamantylphosphinic chloride | |
CAS RN |
126683-99-6 | |
Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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